3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline
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Overview
Description
3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline is an organic compound that features a piperazine ring substituted with a 4-methylphenylsulfonyl group and a 3-chloro-2-aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline typically involves a multi-step process. One common method starts with the preparation of 4-methylphenylsulfonyl chloride, which is then reacted with piperazine to form 4-[(4-methylphenyl)sulfonyl]piperazine. This intermediate is subsequently reacted with 3-chloro-2-nitroaniline under reductive conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: This compound shares the piperazine and aniline moieties but lacks the sulfonyl group, leading to different chemical properties and applications.
3-Chloro-2-(4-methylphenyl)indazole: This compound has a similar aromatic structure but features an indazole ring instead of the piperazine ring.
Uniqueness
3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline is unique due to the presence of both the sulfonyl group and the piperazine ring, which confer specific chemical reactivity and biological activity. This combination of features makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-13-5-7-14(8-6-13)24(22,23)21-11-9-20(10-12-21)17-15(18)3-2-4-16(17)19/h2-8H,9-12,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJIYVUWHGDEEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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